molecular formula C26H28N4O3S3 B2507593 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 489470-94-2

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2507593
CAS No.: 489470-94-2
M. Wt: 540.72
InChI Key: KWJQBJTVWLCZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C26H28N4O3S3 and its molecular weight is 540.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds incorporating benzothiazole and thieno[2,3-c]pyridine moieties focuses on the synthesis of novel derivatives with potential biological activities. For instance, studies on the synthesis of new pyridine and pyrimidine derivatives containing the benzothiazole moiety aim at exploring their chemical properties and potential applications in medicinal chemistry. These syntheses involve reactions of specific precursors to yield compounds with diverse functional groups, suggesting that similar strategies could be applied to synthesize and study "N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide" and explore its properties and applications (Mohamed, Abdulaziz, & Fadda, 2013).

Biological Activities

Compounds with benzothiazole and pyridine structures have been investigated for their biological activities, including antimicrobial and anticancer properties. Such studies reveal the potential of these compounds in pharmaceutical research, where they could serve as leads for the development of new therapeutic agents. Research into substituted benzamide derivatives, for example, has uncovered their role as inhibitors of specific enzymes or receptors, which could hint at the scientific research applications of our compound in studying enzyme inhibition or receptor modulation (Lynch et al., 2006).

Material Science and Other Applications

Further, compounds with similar structural features have found applications in material science, including the development of novel dyes and materials with specific electronic properties. This suggests potential research applications of "this compound" in the synthesis of new materials or in the exploration of its properties for material science applications (Khalifa et al., 2015).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S3/c1-16(2)30-14-13-19-22(15-30)35-26(23(19)25-27-20-7-5-6-8-21(20)34-25)28-24(31)17-9-11-18(12-10-17)36(32,33)29(3)4/h5-12,16H,13-15H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJQBJTVWLCZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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